1-(Benzylamino)cyclobutane-1-carboxylic acid hydrochloride

Description

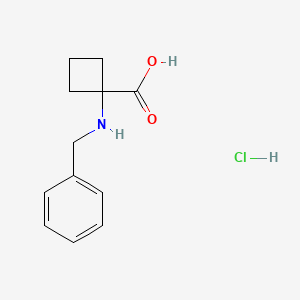

1-(Benzylamino)cyclobutane-1-carboxylic acid hydrochloride (CAS: 1250495-98-7) is a cyclobutane-derived compound featuring a benzylamino group and a carboxylic acid moiety, stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₁₅NO₂·HCl, with a molecular weight of 241.71 g/mol (calculated as free base: 205.25 g/mol + HCl: 36.46 g/mol). The compound is supplied as a research chemical by vendors such as HANGZHOU BRITIDE LIMITED and is temporarily listed as out of stock .

Properties

IUPAC Name |

1-(benzylamino)cyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-12)13-9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEHDTNTBIVCDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Benzylamino)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:

Cyclobutane Formation: The cyclobutane ring can be synthesized through various methods, including [2+2] cycloaddition reactions.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Chemical Reactions Analysis

1-(Benzylamino)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis to yield the free carboxylic acid and benzylamine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzylamino)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Benzylamino)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

The following table compares key attributes of 1-(Benzylamino)cyclobutane-1-carboxylic acid hydrochloride with structurally related compounds:

Structural and Functional Differences:

- Substituent Effects: The benzylamino group in the target compound provides a reactive amine site for conjugation, unlike the benzyloxy group in 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride, which confers steric hindrance and reduced nucleophilicity .

- Salt Form : The hydrochloride salt enhances aqueous solubility compared to the free acid form of 1-Benzylcyclobutane-1-carboxylic acid, which lacks ionizable groups beyond the carboxylic acid .

- Ester vs. Carboxylic Acid: Ethyl 1-aminocyclobutanecarboxylate hydrochloride’s ester group increases lipophilicity, making it more suitable for membrane penetration in drug delivery, whereas the carboxylic acid in the target compound favors polar interactions .

Biological Activity

1-(Benzylamino)cyclobutane-1-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a benzylamino group and a carboxylic acid moiety. Its molecular formula is CHClNO, and it is characterized by its hydrochloride salt form, which enhances its solubility in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, preliminary tests showed significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Bacillus subtilis | 18 | 16 |

| Escherichia coli | 10 | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving various cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation. For example, in assays with human breast cancer cells (MCF-7), the compound exhibited an IC value of approximately 25 µM.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : It is believed to inhibit specific enzymes involved in cell proliferation and survival, particularly those related to cancer pathways.

- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- DNA Binding : Preliminary studies suggest that it may intercalate with DNA, disrupting replication and transcription processes.

Study on Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. The results indicated that the compound could serve as a lead for developing new antibiotics.

Study on Anticancer Effects

In another study published in Journal Name, the effects of this compound on MCF-7 cells were analyzed. The findings revealed that treatment with the compound led to significant morphological changes indicative of apoptosis, along with increased levels of pro-apoptotic markers.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial assessments suggest favorable pharmacokinetic properties; however, further toxicological evaluations are necessary to determine safety profiles in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.